![molecular formula C22H25N5OS B3440768 2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3440768.png)
2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
The compound “2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule. It belongs to the class of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses . This compound features a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Scientific Research Applications
Anticancer Applications
Compounds with similar structures have been reported to have anticancer properties . They can inhibit the growth of various cancer cell lines, making them potential candidates for cancer treatment .
Antimicrobial Applications
These compounds can also exhibit antimicrobial activities . They can potentially inhibit the growth of various bacteria and fungi, which could be useful in the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Applications
Some derivatives of this compound have been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation .
Antioxidant Applications
These compounds can also act as antioxidants . They can neutralize harmful free radicals in the body, which could help prevent various diseases related to oxidative stress .
Antiviral Applications
There is evidence that these compounds can have antiviral properties . They could potentially inhibit the replication of various viruses, which could be beneficial in the treatment of viral infections .
Enzyme Inhibition
These compounds can act as enzyme inhibitors . They can inhibit the activity of various enzymes, which could have numerous applications in medicine and biology .
Antitubercular Agents
Some derivatives of this compound have been found to have antitubercular properties . This suggests potential applications in the treatment of tuberculosis .
CDK2 Inhibition
Compounds with similar structures have been reported to inhibit CDK2, a protein kinase involved in cell cycle regulation . This could have potential applications in cancer treatment .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Future Directions
Future research could focus on elucidating the synthesis, structure, reactions, mechanism of action, properties, safety, and hazards of this compound. This could potentially lead to the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c1-21(2)11-15-17-19-24-16(10-13-6-8-14(28-5)9-7-13)25-27(19)12-23-20(17)29-18(15)22(3,4)26-21/h6-9,12,26H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGJCOMLGVBIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)CC5=CC=C(C=C5)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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